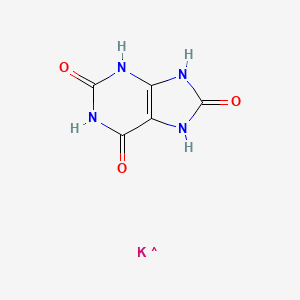
8-Phenylisoquinoline
概要
説明
8-Phenylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. It is characterized by the presence of a phenyl group attached to the 8th position of the isoquinoline ring. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenylisoquinoline can be achieved through various methods. One common approach involves the Pomeranz–Fritsch reaction, which is a classical method for synthesizing isoquinolines. This reaction typically involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . Another method includes the use of copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which provides a green and efficient route to isoquinolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 8-Phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives.
科学的研究の応用
8-Phenylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
作用機序
The mechanism of action of 8-Phenylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound exhibit high binding affinity to the 5-HT7 receptor, which is implicated in various neurological processes . The compound’s effects are mediated through modulation of receptor activity, leading to changes in intracellular signaling pathways.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and neurotoxic properties.
Fluorinated Isoquinolines: These compounds exhibit unique biological activities and are used in pharmaceuticals and materials science.
Uniqueness of 8-Phenylisoquinoline: this compound stands out due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl group at the 8th position enhances its binding affinity to certain receptors and its overall stability, making it a valuable compound in medicinal chemistry and material science.
特性
IUPAC Name |
8-phenylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKRABUEPOPVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)

![N-[(4-bromophenyl)methyl]cyclopentanamine](/img/structure/B3279775.png)
![4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3279781.png)


![2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-](/img/structure/B3279820.png)
![5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B3279834.png)

